![molecular formula C13H17NO B174295 Spiro[chroman-2,4'-piperidine] CAS No. 147372-85-8](/img/structure/B174295.png)
Spiro[chroman-2,4'-piperidine]
Overview
Description
Spiro[chroman-2,4’-piperidine] is a compound that belongs to the class of spiro compounds, which are characterized by a unique structural feature where two rings are connected through a single atom. This compound contains a chroman ring and a piperidine ring, making it a six-membered tricyclic molecule with oxygen and nitrogen as heteroatoms. Spiro[chroman-2,4’-piperidine] has garnered significant attention due to its versatile features and its incorporation in a wide variety of pharmaceuticals and bio-chemicals .
Preparation Methods
The synthesis of spiro[chroman-2,4’-piperidine] typically involves the simultaneous reactions of condensation and cyclization. One common synthetic route involves the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in the presence of a base such as pyrrolidine. This base-catalyzed spirocyclization leads to the formation of the spiro compound . Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity, focusing on the use of cost-effective reagents and scalable processes.
Chemical Reactions Analysis
Spiro[chroman-2,4’-piperidine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo further cyclization reactions to form more complex spiro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Anticancer Applications
Synthesis and Evaluation of Derivatives
A series of spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. For instance, one study reported that compound 16 exhibited potent activity with IC50 values ranging from 0.31 to 5.62 μM against MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) cell lines. Mechanistic studies indicated that this compound induces early apoptosis and alters cell cycle phases in MCF-7 cells .
Table 1: Cytotoxic Activity of Spiro[chroman-2,4'-piperidine] Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
16 | MCF-7 | 0.31 - 5.62 | Induces apoptosis, affects cell cycle |
15 | MCF-7 | 18.77 - 47.05 | Less potent compared to compound 16 |
Histone Deacetylase Inhibition
Another significant application is the inhibition of histone deacetylases (HDACs), which are critical targets in cancer therapy. Spiro[chroman-2,4'-piperidine] derivatives were shown to possess HDAC inhibitory activity, with certain compounds demonstrating good oral bioavailability and tumor growth inhibition in preclinical models .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of spiro[chroman-2,4'-piperidine] derivatives. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results that suggest potential as lead compounds for antibiotic development .
Antitubercular Activity
Recent studies have focused on the antitubercular properties of spiro[chroman-2,4'-piperidine] derivatives against Mycobacterium tuberculosis. One compound (PS08) demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 3.72 μM, indicating its potential as a new treatment option for tuberculosis .
Anti-Angiogenic Properties
Molecular docking studies have identified spiro[chroman-2,4'-piperidine] derivatives as potential anti-angiogenic agents targeting VEGFR-2 protein. These compounds showed favorable binding interactions and stability in simulations, suggesting they could be developed further for therapeutic use in conditions involving abnormal blood vessel growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been crucial in optimizing the pharmacological properties of spiro[chroman-2,4'-piperidine] derivatives. Modifications in the chemical structure have led to enhanced activity against various biological targets, providing insights into how structural changes can influence efficacy and safety profiles .
Case Studies and Research Insights
Several case studies illustrate the diverse applications of spiro[chroman-2,4'-piperidine]:
- Cytotoxicity in Cancer Cells : A study evaluating multiple derivatives found that specific modifications significantly increased cytotoxicity against cancer cells while reducing toxicity to normal cells.
- Antitubercular Efficacy : The evaluation of PS08 highlighted its effectiveness against drug-resistant strains of Mycobacterium tuberculosis, showcasing its potential as a new antitubercular agent.
- Anti-Angiogenic Mechanisms : Research demonstrated how certain derivatives could inhibit angiogenesis through molecular interactions with VEGFR-2, paving the way for new cancer therapies.
Mechanism of Action
The mechanism of action of spiro[chroman-2,4’-piperidine] involves its interaction with various molecular targets and pathways. The piperidine ring’s conformational flexibility allows the compound to access a diverse range of therapeutic targets. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to exert its pharmacological effects .
Comparison with Similar Compounds
Spiro[chroman-2,4’-piperidine] is unique due to its specific structural features and the presence of both oxygen and nitrogen heteroatoms. Similar compounds include:
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spiro compound with similar structural features but different functional groups.
Spirochromanones: Compounds with a spirochroman backbone, often possessing different substituents and biological activities
These similar compounds share some pharmacological properties but differ in their specific interactions and applications, highlighting the uniqueness of spiro[chroman-2,4’-piperidine].
Biological Activity
Spiro[chroman-2,4'-piperidine] represents a significant class of compounds in medicinal chemistry, known for their diverse biological activities. This article focuses on the pharmacological properties, synthesis, and structure-activity relationships (SAR) of spiro[chroman-2,4'-piperidine] derivatives, highlighting their potential therapeutic applications.
Chemical Structure and Synthesis
The spiro[chroman-2,4'-piperidine] scaffold is characterized by a unique bicyclic structure that combines a chroman moiety with a piperidine ring. This structural configuration is crucial for its biological activity, influencing receptor binding and activity.
Recent advancements in synthetic methodologies have enabled the efficient production of these compounds. Notably, various synthetic routes have been developed to modify the piperidine and chroman components, allowing for the exploration of their pharmacological profiles.
1. G-Protein Coupled Receptor Agonism
A prominent area of research has focused on the agonistic activity of spiro[chroman-2,4'-piperidine] derivatives at G-protein-coupled receptors (GPCRs), particularly GPR119. For instance, a study identified a lead compound with an EC50 value of 369 nM and an optimized derivative with an EC50 of 54 nM . These compounds demonstrated significant glucose-lowering effects in vivo, indicating their potential in treating type 2 diabetes mellitus.
2. Anti-Tuberculosis Activity
Recent studies have evaluated the anti-tubercular properties of spiro[chroman-2,4'-piperidine]-4(3H)-one derivatives against Mycobacterium tuberculosis. Among the tested compounds, PS08 exhibited a minimum inhibitory concentration (MIC) of 3.72 μM, significantly outperforming standard treatments like isoniazid (MIC 0.09 μM) while also showing some cytotoxicity towards human lung fibroblast cells . This suggests a promising avenue for developing new anti-TB agents.
3. Histone Deacetylase Inhibition
Another critical area of investigation involves the inhibition of histone deacetylases (HDACs). Compounds based on the spiro[chroman-2,4'-piperidine] framework have shown improved pharmacokinetic profiles and antitumor activities in xenograft models . These findings highlight their potential as anticancer agents through epigenetic modulation.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of spiro[chroman-2,4'-piperidine] derivatives. Key modifications that enhance potency include:
- Substituents on the Piperidine Ring : Bulky substituents can significantly influence receptor affinity and selectivity.
- Linker Variations : The nature and length of linkers connecting different moieties can affect conformational flexibility and biological efficacy.
A detailed SAR analysis has revealed that specific structural features are critical for maximizing activity across various biological targets.
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Spiro[chroman-2,4'-piperidine] derivatives, and how are intermediates characterized?
Methodological Answer:
- Kabbe condensation is a key step for constructing the spirocyclic core, involving cyclization of chroman-4-one precursors with piperidine derivatives under acidic conditions .
- Intermediate purification uses column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) .
- Structural validation relies on H/C NMR (400 MHz, DMSO-) and HRMS (Agilent TOF LC/MS) .
Q. How is cytotoxicity evaluated for Spiro[chroman-2,4'-piperidine] derivatives in preclinical studies?
Methodological Answer:
- MTT assays are performed on cancer cell lines (e.g., MCF-7, A2780, HT-29) with 24–48 hr exposure, measuring IC values via absorbance at 570 nm .
- Dose-response curves are analyzed using GraphPad Prism, with triplicate technical replicates to ensure reproducibility .
Q. What analytical techniques confirm the purity and stability of synthesized compounds?
Methodological Answer:
- TLC (silica gel GF) with ethyl acetate/hexane eluents monitors reaction progress .
- Elemental analysis (CHN microanalysis) confirms >95% purity .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) impact anticancer activity?
Methodological Answer:
- SAR studies show sulfonyl-bridged derivatives (e.g., Compound 16, IC = 0.31–5.62 μM) exhibit enhanced cytotoxicity over carbonyl analogs (e.g., Compound 15, IC = 18.77–47.05 μM) due to improved cellular uptake and target binding .
- Dichlorobenzoyl substitutions (e.g., in acetyl-CoA carboxylase inhibitors) enhance lipophilicity and enzyme inhibition (nanomolar potency) .
Q. What mechanistic insights explain apoptosis induction by Spiro[chroman-2,4'-piperidine] derivatives?
Methodological Answer:
- Annexin V/PI staining and flow cytometry quantify early/late apoptotic cells (e.g., Compound 16 induces 3x apoptosis in MCF-7 cells at 24 hr) .
- Cell cycle analysis (propidium iodide staining) reveals G2/M arrest (e.g., Compound 16 increases sub-G1 phase by 40% at 10 μM) .
Q. How can computational modeling guide the design of Spiro[chroman-2,4'-piperidine] derivatives?
Methodological Answer:
- Molecular docking (AutoDock Vina) predicts binding affinities to targets like HDAC or ACC, validated by IC correlations .
- ADMET prediction (SwissADME) optimizes logP and bioavailability, reducing hepatotoxicity risks .
Q. How are data contradictions resolved (e.g., variable IC50_{50}50 across cell lines)?
Methodological Answer:
- Cross-validation with orthogonal assays (e.g., SRB or clonogenic assays) confirms cytotoxicity trends .
- Proteomic profiling identifies differential target expression (e.g., BRCA2 in resistant cell lines) .
Q. What strategies optimize pharmacokinetics for in vivo studies?
Methodological Answer:
- Lipinski’s Rule of Five guides derivatization (e.g., tert-butyl carbamate in Compound 12 improves solubility) .
- Microsomal stability assays (rat liver microsomes) assess metabolic degradation rates .
Q. How can Spiro[chroman-2,4'-piperidine] derivatives be integrated into combination therapies?
Methodological Answer:
- Synergy assays (Chou-Talalay method) evaluate interactions with chemotherapeutics (e.g., paclitaxel) using CompuSyn software .
Q. What novel targets (e.g., epigenetic regulators) are implicated in their bioactivity?
Methodological Answer:
- HDAC inhibition assays (Fluor-de-Lys) confirm Compound 2’s activity (IC = 12 nM) via spirocyclic conformational rigidity .
- RNA-seq identifies downstream gene regulation (e.g., p21 upregulation in apoptosis pathways) .
Q. Methodological Frameworks
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKWKFTXXFZPQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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